molecular formula C10H12F3N B13951484 4-ethyl-N-methyl-N-(trifluoromethyl)aniline

4-ethyl-N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13951484
M. Wt: 203.20 g/mol
InChI Key: ICAWXLYEROEBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H12F3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethyl and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-ethyl-N-methyl-N-(trifluoromethyl)aniline can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-ethyl-N-methylaniline with trifluoromethylating agents under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-methyl-N-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

4-ethyl-N-methyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism by which 4-ethyl-N-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in cellular signaling pathways and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

4-ethyl-N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-3-8-4-6-9(7-5-8)14(2)10(11,12)13/h4-7H,3H2,1-2H3

InChI Key

ICAWXLYEROEBFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.